molecular formula C10H17N7O B14588609 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 61082-38-0

1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B14588609
CAS No.: 61082-38-0
M. Wt: 251.29 g/mol
InChI Key: BXFKYKZLOUPWCL-UHFFFAOYSA-N
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Description

1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a triazine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include heating the reactants in the presence of a suitable solvent, such as triethyl orthoacetate, at temperatures ranging from 130°C to 140°C for 10-15 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include azo compounds, reduced triazine derivatives, and substituted triazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The triazine ring can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its combination of hydrazinyl and piperazine moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

61082-38-0

Molecular Formula

C10H17N7O

Molecular Weight

251.29 g/mol

IUPAC Name

1-[4-(4-hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C10H17N7O/c1-7-12-9(15-11)14-10(13-7)17-5-3-16(4-6-17)8(2)18/h3-6,11H2,1-2H3,(H,12,13,14,15)

InChI Key

BXFKYKZLOUPWCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N2CCN(CC2)C(=O)C)NN

Origin of Product

United States

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